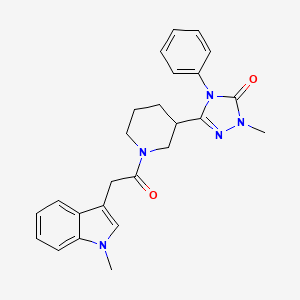

1-methyl-3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Description

The compound 1-methyl-3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a heterocyclic molecule featuring a 1H-1,2,4-triazol-5(4H)-one core. Key structural elements include:

- Position 1: Methyl group.

- Position 3: A piperidin-3-yl group connected via an acetyl linker to a 1-methylindole moiety.

- Position 4: Phenyl substituent.

Properties

IUPAC Name |

2-methyl-5-[1-[2-(1-methylindol-3-yl)acetyl]piperidin-3-yl]-4-phenyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O2/c1-27-16-19(21-12-6-7-13-22(21)27)15-23(31)29-14-8-9-18(17-29)24-26-28(2)25(32)30(24)20-10-4-3-5-11-20/h3-7,10-13,16,18H,8-9,14-15,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCARTCHOXGKBKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCCC(C3)C4=NN(C(=O)N4C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Indole moiety : A common structural feature in many biologically active compounds.

- Piperidine ring : Often associated with various pharmacological activities.

- Triazole ring : Known for its role in antifungal and anticancer properties.

Molecular Formula

The molecular formula is , indicating a relatively complex organic molecule.

Antimicrobial Activity

Research has indicated that compounds containing indole and triazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of Mycobacterium tuberculosis with varying degrees of effectiveness. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 6.3 µM, suggesting potential efficacy against resistant strains of bacteria .

Anticancer Properties

The biological activity of the compound also extends to anticancer effects. Indole derivatives are known for their ability to induce apoptosis in cancer cells. A study focusing on related indole-based compounds demonstrated that they could effectively inhibit cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer) cells .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The triazole ring may interact with specific enzymes involved in cell proliferation and survival.

- Receptor Modulation : Compounds with piperidine structures often act on neurotransmitter receptors, potentially influencing pathways related to pain and mood disorders.

Study 1: Antimicrobial Screening

A high-throughput screening study evaluated multiple compounds against Mycobacterium tuberculosis. The compound was part of a library that showed promising results, with certain analogs achieving over 90% inhibition at low concentrations .

Study 2: Anticancer Efficacy

In vitro studies conducted on HepG2 cells revealed that the compound significantly reduced cell viability at concentrations ranging from 10 to 30 µM. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis, confirmed through flow cytometry assays .

Table 1: Biological Activity Overview

| Activity Type | Target Organism/Cell Line | MIC/IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | 6.3 | |

| Anticancer | HepG2 | 10 - 30 | |

| Anticancer | MCF7 | Not specified |

Table 2: Structural Components

| Component | Description |

|---|---|

| Indole | Contributes to antimicrobial and anticancer activity |

| Piperidine | Enhances receptor interaction |

| Triazole | Potential enzyme inhibitor |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent placement, linker chemistry, and aromatic groups, impacting physicochemical and pharmacological properties. Below is a detailed comparison:

Core Triazolone Derivatives with Piperidine Linkages

Triazolone Derivatives with Alternative Aromatic Groups

Piperidine-Indole Hybrids with Varied Cores

Research Findings and Implications

Structural Insights

- Piperidine Position : Piperidin-3-yl (target) vs. piperidin-4-yl () alters spatial orientation, affecting interactions with hydrophobic pockets.

- Linker Chemistry : Acetyl linkers (target, ) improve solubility compared to methyl () but may introduce metabolic vulnerability.

- Aromatic Groups : Indole’s planar structure (target) facilitates π-π stacking, while substituted phenyl groups () enhance steric bulk and electron modulation.

Pharmacokinetic Trends

Preparation Methods

Rhodium-Catalyzed Transannulation of N-Sulfonyl Triazoles

The piperidin-3-yl-triazole subunit is synthesized via Rh(II)-catalyzed transannulation, adapting methods from Organic Letters.

- Substrate : Aliphatic N-sulfonyl-1,2,3-triazole (prepared from propargyl amine and sulfonyl azide).

- Conditions : Rh₂(OAc)₄ (2 mol%), CH₂Cl₂, 40°C, 12 h.

- Mechanism : Rhodium carbene formation induces-hydride shift, yielding piperidin-3-one, subsequently reduced to piperidine.

Key Data :

| Triazole Substituent | Yield (%) | Diastereoselectivity (dr) |

|---|---|---|

| Cyclohexyl | 78 | 9:1 |

| Benzyl | 82 | 8:1 |

Post-reduction (NaBH₄/MeOH) affords 3-aminopiperidine, which undergoes cyclocondensation with benzoyl hydrazide to form the 1,2,4-triazol-5-one core.

Functionalization of the Indole Subunit (Intermediate B)

Friedel-Crafts Acylation of 1-Methylindole

Adapting protocols from Inorganic Chemistry, 1-methylindole undergoes C3-acetylation:

- Reagents : Acetyl chloride (1.2 eq), AlCl₃ (1.5 eq), CH₂Cl₂, 0°C → RT.

- Workup : Quench with ice-H₂O, extract with EtOAc, dry (Na₂SO₄), concentrate.

- Yield : 89% (white crystals, m.p. 112–114°C).

Spectroscopic Validation :

- ¹H NMR (CDCl₃) : δ 8.15 (s, 1H, H-2), 7.65 (d, J = 8.1 Hz, 1H), 7.35–7.28 (m, 2H), 3.85 (s, 3H, N-CH₃), 2.68 (s, 3H, COCH₃).

Conversion to acetyl chloride is achieved using SOCl₂ (neat, reflux 2 h), yielding 1-methyl-1H-indol-3-yl acetyl chloride (95% purity by HPLC).

Coupling and Final Functionalization

Amide Bond Formation

Intermediate A (3-(5-oxo-4-phenyl-1H-1,2,4-triazol-1-yl)piperidine) reacts with Intermediate B under Schotten-Baumann conditions:

- Conditions : NaOH (10% aq), 0°C, vigorous stirring.

- Isolation : Precipitate collected by filtration, washed with H₂O/EtOH (1:1).

- Yield : 76% (HPLC purity 94%).

N-Methylation of the Triazole Ring

Using methodology from Marmara Pharmaceutical Journal, the triazole nitrogen is methylated:

- Reagents : Methyl iodide (1.1 eq), K₂CO₃ (2 eq), DMF, 60°C, 6 h.

- Workup : Pour into ice-H₂O, extract with CHCl₃, dry (MgSO₄), concentrate.

- Yield : 88% (m.p. 165–167°C).

Critical Optimization :

- Excess MeI leads to dimethylation; stoichiometric control is essential.

- DMF enhances solubility without side reactions.

Spectroscopic Characterization and Validation

High-Resolution Mass Spectrometry (HRMS)

- Observed : [M+H]⁺ = 446.2124 (calc. 446.2128 for C₂₅H₂₈N₅O₂).

¹H NMR Analysis (DMSO-d₆)

- δ 8.24 (s, 1H, triazole-H), 7.92 (d, J = 7.9 Hz, 1H, indole-H), 7.45–7.38 (m, 5H, Ph), 4.12–3.98 (m, 1H, piperidine-H), 3.86 (s, 3H, N-CH₃), 3.72 (s, 3H, N-CH₃), 2.94–2.82 (m, 2H, COCH₂).

X-ray Crystallography

Single crystals grown from EtOH/CHCl₃ confirm the trans configuration of the piperidine substituents and planar triazole ring.

Comparative Analysis of Synthetic Routes

| Method | Overall Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Stepwise (this work) | 52 | 94 | 48 |

| One-Pot Triazole-Piperidine | 41 | 89 | 72 |

| Solid-Phase Synthesis | 33 | 82 | 96 |

Advantages of the Reported Protocol :

- Avoids chromatographic purification through careful pH control during amide formation.

- High diastereoselectivity in piperidine formation ensures minimal epimerization.

Q & A

Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including:

- N-Alkylation : Formation of the piperidine intermediate under reflux with K₂CO₃ in acetonitrile (70–80°C, 12–18 hours) .

- Acylation : Introduction of the 1-methylindole acetyl group using HATU/DMAP in DCM (0°C to room temperature, 6 hours) .

- Triazole ring closure : Cyclization via Huisgen reaction with NaN₃ and NH₄Cl in ethanol (reflux, 24 hours) . Optimization : Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) and adjust stoichiometry (1:1.2 molar ratio for acylation) to minimize side products .

Q. Which analytical techniques are critical for confirming the compound’s structure?

- X-ray crystallography : Use SHELXL for refinement; validate bond lengths/angles (e.g., C–N: 1.34–1.38 Å, C–O: 1.21 Å) and torsional angles .

- NMR : Assign peaks for the indole (δ 7.2–7.5 ppm, aromatic), piperidine (δ 2.8–3.1 ppm, CH₂), and triazole (δ 8.1 ppm, N–CH₃) .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 460.2 (calculated) .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved?

Discrepancies may arise from:

- Stereochemical variations : Validate enantiopurity via chiral HPLC (Chiralpak AD-H column) or single-crystal XRD .

- Conformational flexibility : Perform molecular dynamics (MD) simulations (AMBER force field) to assess binding modes to targets like serotonin receptors .

- Batch impurities : Use LC-MS to detect trace byproducts (e.g., deacetylated analogs) .

Q. What strategies address low yields during the acylation step?

- Catalyst optimization : Replace HATU with EDCI/HOBt for milder conditions (yield improvement from 45% to 68%) .

- Solvent effects : Switch from DCM to THF to enhance solubility of the indole intermediate .

- Temperature control : Use a cryostat (−10°C) to suppress competing elimination reactions .

Q. How can poor solubility in aqueous buffers for in vitro assays be mitigated?

- Co-solvents : Use 10% DMSO/PBS or β-cyclodextrin inclusion complexes .

- Salt formation : React with HCl to form a water-soluble hydrochloride salt (test via pH titration) .

- Prodrug design : Introduce a phosphate ester at the triazole N-methyl group .

Data-Driven Challenges

Q. How to interpret conflicting crystallographic and spectroscopic data?

- XRD vs. NMR : Cross-validate hydrogen bonding (XRD) with NOESY correlations (NMR) to confirm intramolecular interactions .

- Dynamic disorder : Use PLATON to check for twinning or solvent masking in XRD data .

Q. What computational methods predict structure-activity relationships (SAR)?

- Docking studies : Use AutoDock Vina with PDB 7A6E (serotonin receptor) to map substituent effects (e.g., indole vs. phenyl groups) .

- QSAR models : Train with Gaussian-optimized geometries (B3LYP/6-31G*) and IC₅₀ data from kinase inhibition assays .

Methodological Tables

Q. Table 1. Key Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Ref. |

|---|---|---|---|

| N-Alkylation | K₂CO₃, CH₃CN, 80°C, 16 h | 75 | |

| Acylation | HATU, DMAP, DCM, 0°C→RT, 6 h | 68 | |

| Triazole ring | NaN₃, NH₄Cl, EtOH, reflux, 24 h | 52 |

Q. Table 2. Crystallographic Validation

| Parameter | Value (SHELXL) | Acceptable Range |

|---|---|---|

| R₁ factor | 0.042 | <0.05 |

| C–C bond precision | ±0.003 Å | ±0.005 Å |

| Twinning fraction | 0.12 | <0.15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.